Formamidinium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

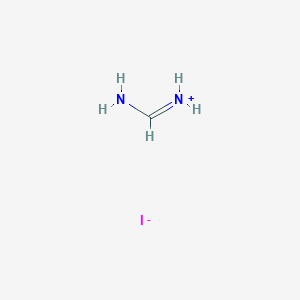

Molecular Formula |

CH5IN2 |

|---|---|

Molecular Weight |

171.969 g/mol |

IUPAC Name |

aminomethylideneazanium;iodide |

InChI |

InChI=1S/CH4N2.HI/c2-1-3;/h1H,(H3,2,3);1H |

InChI Key |

QHJPGANWSLEMTI-UHFFFAOYSA-N |

Canonical SMILES |

C(=[NH2+])N.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Formamidinium Iodide for Perovskite Solar Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Formamidinium iodide (FAI) is a critical precursor in the fabrication of high-efficiency formamidinium-based perovskite solar cells. The quality and purity of FAI directly impact the crystallinity, stability, and optoelectronic properties of the resulting perovskite films, ultimately influencing solar cell performance. This technical guide provides a comprehensive overview of the prevalent synthesis methodologies for FAI, offering detailed experimental protocols, comparative data, and visual representations of the synthesis workflows.

Overview of Synthesis Routes

The most common and widely adopted method for synthesizing this compound is the reaction of formamidinium acetate (B1210297) with hydroiodic acid. This solution-based approach is favored for its relative simplicity and scalability. Alternative methods, such as vapor-phase and solid-state synthesis, have also been explored, offering potential advantages in specific contexts.

Solution-Based Synthesis from Formamidinium Acetate

This method involves the acid-base reaction between formamidinium acetate and hydroiodic acid, typically in a suitable solvent like ethanol (B145695) or even directly. The reaction proceeds via a proton exchange, forming this compound and acetic acid as a byproduct. Subsequent purification steps are crucial to remove unreacted precursors and byproducts.

Comparative Data of Synthesis Protocols

| Parameter | Protocol 1[1][2] | Protocol 2[3] | Protocol 3[4] |

| Precursors | Formamidinium acetate, Hydroiodic acid (57%) | Formamidinium acetate, Hydroiodic acid (57%) | Formamidinium acetate, Hydroiodic acid (57%) |

| Solvent | Ethanol | None (direct reaction) | None (direct reaction) |

| Molar Ratio (FAI:HI) | 1:2.06 | 1:2 | 1:2 |

| Reaction Temperature | 50 °C | 50 °C | 0 °C |

| Reaction Time | 2 hours | 10 minutes | 2 hours |

| Purification Steps | Vacuum evaporation, Washed with chloroform, Crystallized from ethanol/diethyl ether | Drying at 100°C, Washed with diethyl ether, Recrystallized twice with ethanol | Solvent removal (rotary evaporator), Dissolved in ethanol, Reprecipitated in diethyl ether, Dried in vacuum oven |

| Reported Yield | 75% | Not specified | Not specified |

Detailed Experimental Protocols

Protocol 1: Synthesis in Ethanol [1][2]

-

Dissolution: Dissolve 11.5 g (0.11 mol) of formamidinium acetate in 80 mL of ethanol in a flask.

-

Reaction: Slowly add 30 mL of 57% hydroiodic acid (0.227 mol) to the solution while stirring.

-

Heating: Heat the reaction mixture to 50 °C and maintain stirring for 2 hours.

-

Solvent Removal: After the reaction, remove the solvents by vacuum evaporation.

-

Washing: Work up the resulting residue with chloroform. Filter the yellow crystals and wash them three times with 30 mL of chloroform.

-

Recrystallization: Crystallize the washed product from a mixture of ethanol and diethyl ether to obtain purified this compound.

-

Drying: Dry the final product under vacuum.

Protocol 2: Direct Synthesis [3]

-

Reaction: Dissolve formamidinium acetate powder in a 2x molar excess of 57% w/w hydroiodic acid.

-

Stirring: Stir the solution for 10 minutes at 50 °C.

-

Drying: Dry the resulting product at 100 °C to obtain a yellow-white powder.

-

Washing: Wash the powder with diethyl ether.

-

Recrystallization: Recrystallize the product twice with ethanol to form white needle-like crystals.

-

Final Drying: Dry the purified crystals overnight in a vacuum oven before use.

Synthesis and Purification Workflow

Alternative Synthesis Routes

While the reaction between formamidinium acetate and hydroiodic acid is the most common, other methods have been developed.

Vapor-Phase Synthesis

A more recent development involves the vapor-phase synthesis of this compound from s-triazine, ammonia, and hydrogen iodide[5]. This method leverages the reversibility of the formamidine (B1211174) decomposition reaction to convert lead halide thin films directly to lead halide perovskites. This technique is particularly relevant for in-situ perovskite film formation.

Solid-State Synthesis of Formamidinium Lead Iodide

Formamidinium lead iodide can also be prepared through a solid-state route by grinding stoichiometric amounts of this compound and lead(II) iodide together in an agate mortar[6][7]. The resulting homogeneous powder is then heated to obtain the black phase of FAPbI3. While this method synthesizes the final perovskite material directly, it relies on pre-synthesized FAI.

Chemical Reaction Pathway

The fundamental reaction for the solution-based synthesis is an acid-base neutralization.

Purity and Characterization

The purity of the synthesized this compound is paramount for achieving high-performance perovskite solar cells. Impurities can act as charge traps and degradation sites within the perovskite crystal lattice. Therefore, thorough purification and characterization are essential. Common characterization techniques include:

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the FAI.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and identify any organic impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the absence of starting materials.

Safety Considerations

Hydroiodic acid is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The reaction can be exothermic, and appropriate cooling measures should be in place, especially for larger-scale syntheses.

This guide provides a foundational understanding of the synthesis of this compound for perovskite solar cell applications. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental setups and desired material properties.

References

- 1. Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Formamidinium Iodide: A Comprehensive Technical Guide to its Crystal Structure and Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crystal Structure of Formamidinium Iodide Polymorphs

This compound exhibits polymorphism, existing in several crystal structures depending on the temperature. The primary phases observed are monoclinic, orthorhombic, and cubic.[1][2][3] At low temperatures, FAI adopts a monoclinic structure. As the temperature increases, it undergoes phase transitions to orthorhombic and subsequently to a cubic phase.[1][2][3]

The fundamental structural unit consists of the planar formamidinium (CH(NH₂)₂⁺) cation and the iodide (I⁻) anion.[1][2][3] These ions form tight pairs through strong N-H···I hydrogen bonds.[1][2][3] In the monoclinic phase, these pairs arrange into hydrogen-bonded zigzag-like chains.[1][2][3]

Crystallographic Data

The crystallographic parameters for the different polymorphs of this compound are summarized in the table below.

| Phase | Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Monoclinic | 100 | Monoclinic | P2₁/c | 4.8211 | 13.776 | 7.0113 | 90 | 98.06 | 90 | [4] |

| Orthorhombic | 358 | Orthorhombic | - | 7.3915 | 6.3358 | 5.2391 | 90 | 90 | 90 | [1][2] |

| Cubic | 400 | Cubic | - | 5.0571 | 5.0571 | 5.0571 | 90 | 90 | 90 | [1][2] |

Phase Transitions of this compound

This compound undergoes a series of solid-state phase transitions upon heating, which have been characterized by various analytical techniques, including Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[1][2][3]

Phase Transition Temperatures and Enthalpies

The key phase transitions, their corresponding temperatures, and the associated enthalpy changes are detailed in the following table.

| Transition | Temperature (K) | Enthalpy Change (kJ mol⁻¹) | Method | Reference |

| Monoclinic → Orthorhombic | 346 | 2.60 | DSC | [1][3] |

| Orthorhombic → Cubic | 387 | 2.75 | DSC | [1][3] |

| Melting | 525 | - | DSC | [1][2][3] |

| Decomposition | ~605 | - | DSC | [1][2][3] |

The first two endothermic peaks observed in DSC correspond to solid-solid phase transitions, while the subsequent peaks are attributed to melting and decomposition.[1][2][3]

References

An In-depth Technical Guide to the Optical and Electronic Properties of Formamidinium Iodide

Formamidinium iodide (FAI), with the chemical formula CH₅N₂⁺·I⁻, is an organic salt that has garnered significant attention as a critical precursor for the synthesis of formamidinium-based perovskites, particularly formamidinium lead iodide (FAPbI₃).[1][2] These perovskites are at the forefront of photovoltaic research due to their superior thermal stability and a bandgap that is more favorable for solar energy conversion compared to their methylammonium (B1206745) counterparts.[3][4][5] This guide provides a comprehensive overview of the fundamental properties of FAI, its synthesis, characterization, and its contextual role in defining the highly desirable optical and electronic characteristics of FAPbI₃ perovskites.

Synthesis and Purification of this compound

The quality of the FAI precursor is paramount for fabricating high-performance perovskite devices. A common and effective method for its synthesis involves the reaction of formamidinium acetate (B1210297) with hydroiodic acid, followed by purification through recrystallization.[6][7][8]

Experimental Protocol: Synthesis

A widely adopted procedure for synthesizing FAI is as follows:

-

Reaction: Formamidinium acetate is dissolved in ethanol (B145695). A molar excess (typically 1.5 to 2 times) of hydroiodic acid (e.g., 57 wt% in H₂O) is slowly added to the solution.[6][8]

-

Stirring & Drying: The mixture is stirred at an elevated temperature (e.g., 50°C) for a short period (e.g., 10-120 minutes).[6][8] The solvent is then removed through vacuum evaporation or drying at 100°C, resulting in a yellow-white powder.[6][8]

-

Washing: The crude powder is washed multiple times with a non-polar solvent like diethyl ether to eliminate unreacted reagents and impurities, such as excess iodine.[8]

-

Recrystallization: The washed powder is dissolved in a minimal amount of hot ethanol to create a supersaturated solution. This solution is then cooled slowly (e.g., in a refrigerator overnight) to induce the formation of white, flake-like crystals of pure FAI.[8]

-

Final Drying: The recrystallized FAI crystals are washed again with diethyl ether and dried thoroughly in a vacuum oven (e.g., at 50°C overnight) before being stored in an inert atmosphere.[8]

Caption: Workflow for the synthesis and purification of this compound (FAI).

Physicochemical Properties of FAI

The intrinsic properties of FAI, particularly its crystal structure and thermal behavior, are crucial for understanding the crystallization dynamics of FAPbI₃ perovskites.

Crystal Structure and Phase Transitions

This compound is a polymorphic compound, meaning it exists in different crystal structures depending on the temperature.[9][10] Its thermal behavior has been investigated using techniques like Differential Scanning Calorimetry (DSC) and temperature-dependent X-ray powder diffraction.[9][10][11]

-

Monoclinic Phase: At low temperatures (100–346 K), FAI crystallizes in the monoclinic space group P21/c. In this phase, the planar formamidinium cations and iodide anions form tight ionic pairs through strong N-H⋯I hydrogen bonds.[9][10][11]

-

Orthorhombic Phase: Between 346 K and 387 K, FAI undergoes a solid-solid phase transition to an orthorhombic crystal system.[9][10][11]

-

Cubic Phase: Above 387 K and up to its melting point, FAI adopts a cubic structure. This high-temperature phase is believed to be a plastic phase, characterized by significant rotational disorder of the formamidinium cation.[10][11]

| Parameter | Value (at 100 K) | Reference |

| Crystal System | Monoclinic | [10] |

| Space Group | P21/c | [10] |

| a (Å) | 4.8211 (6) | [10] |

| b (Å) | 13.776 (3) | [10] |

| c (Å) | 7.0113 (10) | [10] |

| β (°) | 98.06 (3) | [10] |

| Volume (ų) | 461.06 (14) | [10] |

Table 1: Crystallographic data for the low-temperature monoclinic phase of FAI.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. ossila.com [ossila.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Enhanced α-phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00527A [pubs.rsc.org]

- 5. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound: crystal structure and phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: crystal structure and phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

Solubility of Formamidinium Iodide in DMF and DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Solubility of Formamidinium Iodide

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Reported Solubility of this compound |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Data not readily available in cited literature. Qualitatively described as highly soluble. |

| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | Data not readily available in cited literature. Qualitatively described as highly soluble. |

Note: The lack of specific values in the literature highlights a research gap. The experimental protocol provided in the following section outlines a robust method for determining these values.

Experimental Protocols: Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in DMF and DMSO. This protocol is based on the widely accepted "shake-flask" or saturation equilibrium method.

1. Materials and Equipment:

-

Solute: High-purity (>99.5%) this compound (FAI).

-

Solvents: Anhydrous N,N-dimethylformamide (DMF) and anhydrous dimethyl sulfoxide (DMSO).

-

Apparatus:

-

Analytical balance (accurate to at least 0.1 mg).

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate.

-

Thermostatic bath.

-

Calibrated thermometer.

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa).

-

Volumetric flasks and pipettes.

-

Syringe filters (PTFE, 0.2 µm pore size).

-

Syringes.

-

Drying oven.

-

Inert atmosphere glovebox (optional, but recommended for hygroscopic materials).

-

2. Experimental Procedure:

a. Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume or mass of the solvent (DMF or DMSO) in a sealed glass vial. The presence of undissolved solid FAI at the end of the equilibration period is crucial to ensure saturation.

-

Place the sealed vial in a thermostatic bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using an orbital shaker or magnetic stirrer at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

-

Allow the mixture to equilibrate for a sufficient period to ensure that the solution is saturated. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium, which is indicated by a constant concentration of the solute over time.

b. Sample Collection and Analysis:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle at the bottom of the vial for a period, while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the saturated solution with a suitable solvent to a concentration that is within the linear range of the analytical method to be used.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy. A calibration curve with standards of known FAI concentrations must be prepared for the chosen analytical method.

c. Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

3. Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated fume hood, as DMF and DMSO are volatile organic compounds.

-

Consult the Safety Data Sheets (SDS) for this compound, DMF, and DMSO before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Unraveling the Thermal Instability of Formamidinium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the thermal degradation of formamidinium iodide (FAI), a key component in high-performance perovskite solar cells. Understanding the mechanisms and products of its decomposition is critical for enhancing the long-term stability and performance of these promising photovoltaic devices. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the complex degradation pathways.

Core Findings: Thermal Degradation Profile

This compound, while demonstrating greater thermal stability compared to its methylammonium (B1206745) counterpart, undergoes a complex, multi-step degradation process at elevated temperatures. The decomposition pathways involve the release of several gaseous products, with the specific products and their evolution temperatures being dependent on the surrounding environment and the presence of other materials.

The bulk thermal decomposition of FAI can lead to the formation of sym-triazine, hydrogen cyanide (HCN), and ammonium (B1175870) iodide (NH₄I).[1] The NH₄I can further decompose into ammonia (B1221849) (NH₃) and hydrogen iodide (HI) at temperatures above 300°C.[1] In the context of formamidinium lead iodide (FAPI) perovskites, the solid-state decomposition product is lead iodide (PbI₂).[2][3]

The thermal degradation of FAI is a critical factor influencing the stability of perovskite solar cells, as the outgassing of decomposition products can occur under operational stress, such as heating and illumination, leading to device failure.

Quantitative Decomposition Analysis

The following tables summarize the key quantitative data related to the thermal degradation of this compound and its corresponding lead perovskite (FAPI).

| Parameter | Value | Technique | Reference |

| Activation Energy (FAPI Decomposition) | |||

| First Decomposition Step | 205 ± 20 kJ/mol | Differential Scanning Calorimetry (DSC) | [2][4] |

| Second Decomposition Step | 410 ± 20 kJ/mol | Differential Scanning Calorimetry (DSC) | [2][4] |

| Nucleation and Growth of PbI₂ | 112 ± 9 kJ/mol | X-ray Diffraction (XRD) | [2][4] |

Table 1: Activation Energies for FAPI Thermal Decomposition.

| Gaseous Product | Significant Release Temperature | Notes | Reference |

| Formamidine | Lower temperatures | Main decomposition product at lower temperatures. | [2][3] |

| Hydrogen Cyanide (HCN) | > 360°C | Becomes a dominant product at higher temperatures. | [3] |

| sym-Triazine | > 95°C | Release becomes significant above this temperature. | [2][3] |

| Ammonia (NH₃) & Hydrogen Iodide (HI) | > 300°C | From the decomposition of NH₄I. | [1] |

Table 2: Gaseous Decomposition Products of FAI and Their Evolution Temperatures.

| Material | Onset of Mass Loss | Technique | Atmosphere | Reference |

| FAPbI₃ | ~300°C | Thermogravimetric Analysis (TGA) | Inert (Ar) | [2][3] |

| FAI in contact with NiO | ~200°C | Not specified | Not specified | [1] |

| FAI in contact with TiO₂ | Similar to bulk FAI (~280°C) | Not specified | Not specified | [1] |

Table 3: Onset Temperatures for Thermal Degradation.

Visualizing the Degradation Pathways

The following diagrams illustrate the key thermal degradation pathways of this compound.

Caption: Thermal degradation pathway of bulk this compound (FAI).

Caption: Experimental workflow for FAPI thermal degradation analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of FAI thermal degradation. The following protocols are based on common practices cited in the literature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperature and mass loss associated with decomposition events and to study the thermodynamics of these processes.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: The analysis is typically carried out under an inert atmosphere, such as flowing argon or nitrogen, to prevent oxidation. A flow rate of 20-50 mL/min is common.

-

Temperature Program: A linear heating ramp is applied, with a typical rate of 10°C/min. The temperature range can vary but often extends from room temperature to 600°C or higher to ensure complete decomposition.

-

Data Analysis: The TGA curve plots mass percentage against temperature, revealing the onset temperature of decomposition and the percentage of mass lost at each step. The DSC curve shows endothermic or exothermic events associated with phase transitions or decomposition.

-

Coupled Thermogravimetry-Mass Spectrometry (TGA-MS)

-

Objective: To identify the gaseous products evolved during thermal decomposition.

-

Instrumentation: A thermogravimetric analyzer coupled to a quadrupole mass spectrometer via a heated transfer line.

-

Experimental Conditions: The TGA conditions are similar to those described above. The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range (e.g., 1-200 amu) continuously throughout the TGA experiment.

-

Data Analysis: The ion currents for specific m/z values are plotted as a function of temperature, allowing for the correlation of mass loss events with the evolution of specific gaseous species.

In-situ X-ray Diffraction (XRD)

-

Objective: To monitor the changes in the crystalline structure and identify the solid decomposition products as a function of temperature.

-

Instrumentation: An X-ray diffractometer equipped with a high-temperature stage.

-

Sample Preparation: A thin film or powder sample is mounted on the temperature-controlled stage.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under an inert atmosphere or vacuum to prevent side reactions.

-

Temperature Program: The sample is heated in a stepwise or continuous manner, and XRD patterns are collected at various temperature intervals.

-

Data Analysis: The evolution of diffraction peaks is analyzed to identify the formation of new crystalline phases (e.g., PbI₂) and the disappearance of the original perovskite phase. Quantitative phase analysis can be performed to determine the kinetics of the transformation.

-

Knudsen Effusion Mass Spectrometry (KEMS)

-

Objective: To study the composition of the gaseous phase in close-to-equilibrium conditions and to determine thermodynamic properties.

-

Instrumentation: A Knudsen cell coupled to a mass spectrometer. The Knudsen cell is a small, heated container with a very small orifice, allowing a small amount of gas to effuse into the high vacuum of the mass spectrometer.

-

Experimental Conditions: The sample is heated in the Knudsen cell, and the effusing vapor is analyzed by the mass spectrometer.

-

Data Analysis: The ion intensities are used to determine the partial pressures of the different gaseous species as a function of temperature, from which thermodynamic data such as enthalpies of reaction can be derived.[2][3]

References

- 1. Bulk and interfacial decomposition of this compound (HC(NH2)2I) in contact with metal oxide - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 2. Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Formamidinium Iodide: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of formamidinium iodide (FAI), a critical precursor material in the development of high-efficiency perovskite solar cells and other optoelectronic devices. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, safety data, and established experimental protocols.

Core Properties and Safety Data

This compound is an organic salt that serves as a key component in the synthesis of formamidinium-based perovskites, most notably formamidinium lead iodide (FAPbI₃).[1][3] Its adoption in perovskite research is driven by the favorable optoelectronic properties it imparts to the final material, including a narrower bandgap and improved thermal stability compared to its methylammonium (B1206745) counterparts.[4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | CH₅IN₂ | [5][6] |

| Molecular Weight | 171.97 g/mol | [6] |

| Appearance | White to off-white crystalline solid/powder | [5] |

| Melting Point | 242 °C (decomposes) | [5] |

| Solubility | Soluble in water, DMF, and DMSO | [5] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables outline its GHS hazard statements and precautionary measures as indicated in its Safety Data Sheet (SDS).

GHS Hazard Statements [1][2][4]

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements (Prevention) [1][2][4]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

Precautionary Statements (Response) [1][2][4]

| Code | Statement |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent use in the fabrication of formamidinium lead iodide (FAPbI₃) perovskite thin films for solar cell applications.

Synthesis of this compound (FAI)

This protocol is adapted from a literature procedure for the synthesis of FAI.[7]

Materials:

-

Formamidinium acetate (B1210297)

-

Hydroiodic acid (57 wt% in water)

-

Diethyl ether

Procedure:

-

Dissolve formamidinium acetate (11.5 g, 0.11 mol) in ethanol (80 mL).

-

Slowly add hydroiodic acid (30 mL, 0.227 mol) to the solution.

-

Stir the reaction mixture at 50 °C for 2 hours.

-

Remove the solvents by vacuum evaporation.

-

Work up the residue with chloroform.

-

Filter the resulting yellow crystals and wash them with chloroform (3 x 30 mL).

-

Recrystallize the product from an ethanol/diethyl ether mixture to yield purified FAI.

Fabrication of FAPbI₃ Perovskite Thin Films (Two-Step Sequential Method)

This protocol describes a common two-step method for the deposition of FAPbI₃ thin films.[7]

Materials:

-

Lead iodide (PbI₂)

-

This compound (FAI)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

-

Fused silica (B1680970) substrates

Procedure:

-

Substrate Preparation: Clean the fused silica substrates by sonication in deionized water, acetone, and ethanol for 5 minutes each, followed by drying with a stream of nitrogen.

-

PbI₂ Layer Deposition:

-

Prepare a solution of PbI₂ in DMF (0.46 g/mL) by stirring at 70 °C overnight.

-

Spin-coat the PbI₂ solution onto the prepared substrates at 3000 rpm for 30 seconds.

-

Anneal the substrates at 70 °C for 10 minutes.

-

-

FAI Layer Deposition and Perovskite Conversion:

-

Prepare a solution of FAI in IPA (50 mg/mL).

-

Spin-coat the FAI solution on top of the PbI₂ layer at 1500-2500 rpm for 15 seconds.

-

Anneal the substrates at 170 °C for 10 minutes to facilitate the conversion to the FAPbI₃ perovskite phase.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the fabrication of a FAPbI₃ perovskite solar cell using a two-step sequential deposition method.

Caption: A flowchart of the two-step sequential deposition process for FAPbI₃ perovskite solar cells.

References

fundamental differences between formamidinium and methylammonium iodide

An In-depth Technical Guide to the Fundamental Differences Between Formamidinium and Methylammonium (B1206745) Iodide

Introduction

In the rapidly advancing field of perovskite photovoltaics, the choice of the organic cation is a critical determinant of the final device's efficiency, stability, and overall performance. Among the most widely studied and utilized organic cations are methylammonium (MA) and formamidinium (FA). Methylammonium lead iodide (MAPbI₃) was the foundational material that sparked the perovskite revolution, while formamidinium lead iodide (FAPbI₃) has emerged as a leading candidate for achieving record-breaking solar cell efficiencies due to its superior electronic properties.[1][2][3]

This technical guide provides a comprehensive comparison of the core differences between their iodide salts, methylammonium iodide (MAI) and formamidinium iodide (FAI), and the resulting lead iodide perovskite films. We will delve into their structural, optical, and stability characteristics, supported by quantitative data, detailed experimental protocols, and workflow visualizations to offer a clear and practical resource for researchers and scientists in the field.

Core Properties: A Quantitative Comparison

The fundamental differences begin with the precursor salts themselves and extend to the properties of the final perovskite crystal lattice. The data below summarizes these key quantitative distinctions.

Table 1: Comparison of this compound (FAI) and Methylammonium Iodide (MAI) Precursors

| Property | This compound (FAI) | Methylammonium Iodide (MAI) | Reference(s) |

| Chemical Formula | CH₅IN₂ | CH₆IN | [4] |

| Molecular Weight | 171.97 g/mol | 158.97 g/mol | [4] |

| Cation Size | Larger | Smaller | [5] |

| Melting Point | ~335 °C | ~145-280 °C (varies) | [4][6] |

Table 2: Optoelectronic and Structural Properties of FAPbI₃ vs. MAPbI₃ Perovskites

| Property | α-FAPbI₃ (Formamidinium Lead Iodide) | MAPbI₃ (Methylammonium Lead Iodide) | Reference(s) |

| Bandgap | ~1.48 eV | ~1.55 - 1.57 eV | [2][7] |

| Crystal Structure (RT) | Cubic (α-phase, metastable) | Tetragonal | [2][8] |

| Goldschmidt Tolerance Factor | ~1.0 - 1.03 | ~0.91 | [9] |

| Thermal Stability | Higher | Lower | [2] |

| Phase Stability (RT) | Prone to α- to δ-phase transition | Relatively phase-stable | [2][3] |

Detailed Analysis of Fundamental Differences

Structural and Crystallographic Impact

The most significant difference between the FA⁺ and MA⁺ cations is their size. The larger ionic radius of the formamidinium cation results in a Goldschmidt tolerance factor for FAPbI₃ that is very close to the ideal value of 1.0 for a perfect perovskite structure.[9] This allows FAPbI₃ to adopt a highly symmetric cubic crystal structure (α-phase) at room temperature, which is beneficial for charge transport.[2] In contrast, the smaller methylammonium cation in MAPbI₃ leads to a lower tolerance factor and a distorted, tetragonal crystal structure at room temperature.[8]

However, the ideal structure of α-FAPbI₃ is thermodynamically metastable. Under ambient conditions, particularly in the presence of moisture, it tends to undergo a phase transition to a photo-inactive, hexagonal "yellow" phase (δ-FAPbI₃), which is detrimental to solar cell performance.[3] MAPbI₃ does not suffer from this specific phase instability but is more susceptible to thermal degradation, where the volatile MA⁺ cation can escape from the crystal lattice at elevated temperatures.[10][11][12]

Electronic and Optical Properties

The structural differences directly influence the electronic bandgap. FAPbI₃ possesses a bandgap of approximately 1.48 eV, which is narrower than that of MAPbI₃ (~1.57 eV).[7] This allows FAPbI₃ to absorb a broader range of the solar spectrum, leading to a higher potential short-circuit current density in photovoltaic devices.[2] The bandgap of FAPbI₃ is considered closer to the optimal value for single-junction solar cell efficiency as defined by the Shockley-Queisser limit.

Stability and Degradation Pathways

-

Formamidinium (FA) Stability: FAPbI₃ exhibits superior thermal stability compared to MAPbI₃.[2] The FA⁺ cation forms stronger hydrogen bonds within the perovskite cage, making it less prone to volatilization. However, its primary weakness is the aforementioned phase instability.[3] Additionally, studies have shown that the FA⁺ cation itself can be unstable in precursor solutions when exposed to light, as the -CH=NH double bond can convert to a -CH=O group, impairing device performance if solutions are not handled properly.[10][11][14]

-

Methylammonium (MA) Stability: MAPbI₃ is more susceptible to thermal degradation due to the volatile nature of the MAI component.[10][11] Upon heating, MAI can sublimate out of the film, leaving behind lead iodide (PbI₂) and compromising the perovskite structure. While more stable against phase transitions at room temperature, it is less robust under thermal stress compared to FAPbI₃.

The common strategy to overcome these individual limitations is to create mixed-cation perovskites, such as FAₓMA₁₋ₓPbI₃.[5][15] This approach combines the superior bandgap and thermal stability of FAPbI₃ with the phase stability of MAPbI₃, leading to highly efficient and more durable solar cells.[15]

Experimental Protocols

Accurate and reproducible synthesis of the precursor materials is fundamental to high-quality perovskite research.

Synthesis of Methylammonium Iodide (MAI)

This protocol describes a common solution-based synthesis of MAI.

-

Reaction Setup: In a round bottom flask placed in an ice bath (0 °C), add a stoichiometric amount of hydroiodic acid (HI, e.g., 57 wt% in H₂O).

-

Precursor Addition: While stirring vigorously, slowly add a solution of methylamine (B109427) (CH₃NH₂, e.g., 40% in H₂O or methanol) dropwise.[16][17] A 1:1 molar ratio of methylamine to HI is typically used. The reaction is exothermic and keeping it at 0 °C is crucial.

-

Reaction Time: Continue stirring the solution at 0 °C for approximately 2 hours after the addition is complete.[16][17] A white precipitate of MAI will form.

-

Solvent Removal: Remove the solvent (water/methanol) using a rotary evaporator.

-

Purification: The resulting white or yellowish powder should be purified. This is often done by washing the crystals multiple times with a non-polar solvent like diethyl ether to remove unreacted starting materials and impurities.[16] Recrystallization from ethanol (B145695) or a mixture of ethanol and diethyl ether can further enhance purity.[17]

-

Drying: Dry the purified white MAI crystals under vacuum overnight at a moderate temperature (e.g., 50-60 °C) before transferring to an inert atmosphere glovebox for storage.[16][17]

Synthesis of this compound (FAI)

This protocol outlines the synthesis of FAI from formamidine (B1211174) acetate (B1210297).

-

Reaction Setup: In a round bottom flask, dissolve formamidine acetate [HC(NH₂)₂CH₃COO] in a solvent or use it directly.

-

Acid Addition: Add a molar excess (typically 1.5 to 2 times) of hydroiodic acid (HI, 57 wt% in H₂O).[18][19] The reaction is often stirred at a slightly elevated temperature (e.g., 50 °C) for a short period (10-20 minutes).[18][19]

-

Precipitation: Dry the solution at a higher temperature (e.g., 100 °C) to evaporate the solvent and acetic acid, which results in the formation of a yellow-white FAI powder.[18][19]

-

Purification: Wash the crude powder multiple times with diethyl ether to remove impurities.[18] For high purity, dissolve the powder in hot ethanol to create a supersaturated solution and then allow it to recrystallize overnight at a low temperature (e.g., in a refrigerator).[18]

-

Drying: Collect the resulting white, flake-like crystals and wash them again with diethyl ether. Dry the final product overnight in a vacuum oven (e.g., at 50 °C) before storage in a glovebox.[18]

Key Characterization Methodologies

-

X-Ray Diffraction (XRD): This is the primary technique used to determine the crystal structure and phase purity of the perovskite films. The positions and intensities of the diffraction peaks allow for the identification of the perovskite phase (e.g., tetragonal for MAPbI₃, cubic for α-FAPbI₃) and the detection of any secondary phases like PbI₂ or the δ-phase of FAPbI₃.

-

UV-Visible (UV-Vis) Spectroscopy: This technique is used to measure the optical absorption of the perovskite film. The onset of the absorption spectrum is used to calculate the material's optical bandgap via a Tauc plot analysis.

-

Photoluminescence (PL) Spectroscopy: PL measurements provide insight into the electronic quality of the material. A strong and sharp PL peak close to the bandgap energy indicates a low density of non-radiative recombination centers (defects). Shifts in the PL peak can also indicate phase changes or compositional variations.[15]

Visualized Workflows and Relationships

Diagrams created using DOT language to illustrate key processes and concepts.

Caption: General experimental workflow for the synthesis of MAI and FAI precursors.

Caption: Logical diagram of the primary stability challenges for MAPbI₃ and FAPbI₃.

Caption: Dominant degradation pathways for FAPbI₃ and MAPbI₃ perovskites.

Conclusion

The fundamental differences between this compound and methylammonium iodide are profound, directly influencing the structural, optical, and stability properties of the resulting lead halide perovskites. FAI offers the potential for higher efficiency due to the more favorable bandgap and superior thermal stability of FAPbI₃. However, this comes at the cost of inherent phase instability, which must be carefully managed. Conversely, MAI forms a more phase-stable perovskite at room temperature but is limited by a wider bandgap and lower thermal tolerance.

Understanding this trade-off is crucial for the rational design of perovskite materials. The current state-of-the-art has largely moved towards mixed-cation systems that incorporate both FAI and MAI, along with other additives like cesium or rubidium. These complex formulations successfully harness the advantages of each component to produce solar cells that are simultaneously highly efficient and significantly more stable, paving the way for future commercial applications.

References

- 1. Methylammonium iodide > 99.99% | CAS 14965-49-2 [greatcellsolarmaterials.com]

- 2. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04769H [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Methylammonium iodide 14965-49-2 [sigmaaldrich.com]

- 5. Mixed formamidinium–methylammonium lead iodide perovskite from first-principles: hydrogen-bonding impact on the electronic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. methylammonium iodide | 14965-49-2 [chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. Phase behaviour and composition in the formamidinium–methylammonium hybrid lead iodide perovskite solid solution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thermal degradation in methylammonium–formamidinium–guanidinium lead iodide perovskites - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 14. researchgate.net [researchgate.net]

- 15. The compatibility of methylammonium and formamidinium in mixed cation perovskite: the optoelectronic and stability properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. methylammonium iodide synthesis - chemicalbook [chemicalbook.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. rsc.org [rsc.org]

The Pivotal Role of Formamidinium Iodide in Next-Generation Optoelectronics: A Technical Guide

An in-depth exploration of formamidinium iodide's properties, applications, and the experimental protocols driving its use in high-performance optoelectronic devices.

This compound (FAI) has emerged as a cornerstone material in the advancement of next-generation optoelectronics, particularly in the realm of perovskite solar cells (PSCs), light-emitting diodes (LEDs), and photodetectors. Its superior intrinsic properties, including a more ideal bandgap for solar energy conversion and enhanced thermal stability compared to its methylammonium-based predecessors, have positioned it as a critical component for achieving high efficiency and long-term operational stability in these devices. This technical guide provides a comprehensive overview of the science and application of this compound, tailored for researchers, scientists, and professionals in materials science and device engineering.

Fundamental Properties and Advantages of this compound

Formamidinium (FA, [CH(NH₂)₂]⁺) serves as the organic A-site cation in the ABX₃ perovskite crystal structure. When combined with lead and iodide, it forms formamidinium lead iodide (FAPbI₃), a material with exceptional optoelectronic characteristics.

A primary advantage of FAPbI₃ over the more traditional methylammonium (B1206745) lead iodide (MAPbI₃) is its narrower bandgap, typically in the range of 1.45-1.51 eV.[1] This is closer to the ideal bandgap of approximately 1.34 eV for a single-junction solar cell, as dictated by the Shockley-Queisser limit, allowing for broader absorption of the solar spectrum.[1] Furthermore, the formamidinium cation is intrinsically more stable than the methylammonium cation due to a higher dissociation energy of its N-H and C-H bonds, which contributes to the enhanced thermal stability of FAPbI₃-based perovskites.[2] FAPbI₃ can withstand temperatures well over 150 °C, whereas MAPbI₃ begins to degrade above 85 °C.[1]

However, the primary challenge hindering the widespread adoption of pure FAPbI₃ is its phase instability.[1][3] At room temperature, the photoactive black α-phase (a cubic or tetragonal perovskite structure) has a propensity to transition into a photo-inactive yellow δ-phase (a hexagonal non-perovskite structure).[1][3] This phase transition significantly degrades the performance and longevity of optoelectronic devices.[3] Consequently, a significant portion of research in this field is dedicated to stabilizing the α-phase of FAPbI₃.

Performance in Optoelectronic Devices: A Quantitative Overview

Table 1: Performance of Formamidinium-Based Perovskite Solar Cells

| Perovskite Composition | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) | Stability | Reference |

| FAPbI₃ | >25% (with dopants/additives) | - | - | - | - | [1] |

| FAPbI₃ | 24-25% | - | - | - | >1000 hours | [4] |

| MA0.45FA0.55PbI₃ | - | - | - | - | Stable over 14 months | [5][6] |

| FAI@ZIF-8 treated | 23.52% | - | - | - | 96% of initial PCE after 2000h | [7] |

| FAPbI₃ (air-prepared with MACl) | 19.4% | - | - | - | 100% of initial performance for 53 days | [8] |

Table 2: Performance of Formamidinium-Based Light-Emitting Diodes (LEDs)

| Emissive Layer Composition | External Quantum Efficiency (EQE) | Energy Conversion Efficiency | Luminance | Half-lifetime (T50) | Reference |

| FAPbI₃ | 14.2% | 10.7% | - | 23.7 hours @ 100 mA cm⁻² | [9] |

| FA-based Dion-Jacobson Perovskite | 8.5% | - | 41,520 cd/m² | ~15 minutes @ 800 cd/m² | [10] |

Table 3: Performance of Formamidinium-Based Photodetectors

| Device Architecture | Responsivity | Specific Detectivity (D*) | Response Time (rise/fall) | Spectral Range | Reference |

| Polycrystalline α-FAPbI₃ thin film | 0.95 A W⁻¹ @ 650 nm | 2.8 x 10¹² Jones | 7.2/19.5 µs | 330-800 nm | [11][12] |

| FAPbI₃ Quantum Dots | - | 2.63 x 10¹¹ Jones | 30.58/31.26 µs | 300-900 nm | [13] |

| MA0.45FA0.55PbI₃ single crystal | - | - | <200 µs | - | [6] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for advancing research and development. This section outlines key protocols for the synthesis of this compound and the fabrication of FAPbI₃-based perovskite thin films.

Synthesis of this compound (FAI)

A common method for synthesizing FAI involves the reaction of formamidinium acetate (B1210297) with hydroiodic acid.[14][15]

Materials:

-

Formamidinium acetate

-

Hydroiodic acid (57% w/w in H₂O)

-

Diethyl ether

Procedure:

-

Dissolve formamidinium acetate in ethanol.

-

Slowly add a molar excess of hydroiodic acid to the solution while stirring.

-

Heat the reaction mixture at 50 °C for a specified duration (e.g., 10 minutes to 2 hours).[14][15]

-

Remove the solvents via vacuum evaporation.

-

Wash the resulting powder with diethyl ether and/or work up with chloroform to remove impurities.[14][15]

-

Recrystallize the product from ethanol to obtain white, needle-like crystals of FAI.[15]

-

Dry the purified FAI crystals in a vacuum oven overnight before use.[15]

Fabrication of FAPbI₃ Perovskite Films

The deposition of high-quality FAPbI₃ films is critical for device performance. Both one-step and two-step sequential deposition methods are widely employed.

One-Step Deposition Method: This method involves spin-coating a precursor solution containing both FAI and lead iodide (PbI₂).

Precursor Solution Preparation:

-

Dissolve equimolar amounts of FAI and PbI₂ in a mixed solvent, typically a combination of anhydrous N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[15][16]

-

Stir the solution, sometimes overnight, in an inert atmosphere (e.g., a nitrogen-filled glovebox).[17]

Spin-Coating and Annealing:

-

Clean the substrate (e.g., FTO-coated glass) sequentially with deionized water, acetone, and ethanol.[16]

-

Deposit an electron transport layer (e.g., SnO₂) onto the substrate.[18]

-

Transfer the substrate to an inert environment.

-

Dispense the perovskite precursor solution onto the substrate.

-

Spin-coat at a specific speed and duration (e.g., 1000 RPM for 10s, then 3000 RPM for 28s).[18]

-

During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a uniform film.[18]

-

Anneal the film on a hotplate at a specific temperature and duration (e.g., 130 °C for 10 minutes) to promote crystal growth and remove residual solvents.[18]

Two-Step Sequential Deposition Method: This method involves depositing PbI₂ first, followed by its conversion to FAPbI₃ by reacting it with a solution of FAI.[14]

Procedure:

-

Spin-coat a solution of PbI₂ in a solvent like DMF onto the substrate.

-

Anneal the PbI₂ film.

-

Spin-coat a solution of FAI in a solvent such as isopropanol (B130326) (IPA) onto the PbI₂ layer.[14]

-

Anneal the resulting film at a higher temperature (e.g., 170 °C for 10 minutes) to form the black α-phase FAPbI₃.[14]

Visualizing Key Concepts and Workflows

Diagrammatic representations are invaluable for understanding complex relationships and processes. The following diagrams, created using the DOT language, illustrate fundamental concepts related to FAPbI₃.

Caption: Phase transition between the photoactive α-phase and the non-photoactive δ-phase of FAPbI₃.

Caption: A common n-i-p architecture for a formamidinium-based perovskite solar cell.

Caption: Workflow for the two-step sequential deposition of FAPbI₃ perovskite films.

Future Outlook and Challenges

The future of this compound in optoelectronics is promising, but several challenges remain. The primary hurdle continues to be the long-term stability of the α-FAPbI₃ phase under operational conditions.[3] While compositional engineering through the incorporation of other cations (like methylammonium or cesium) and halides (like bromide) has proven effective in stabilizing the perovskite structure, further research is needed to optimize these mixed-ion systems without compromising the desirable electronic properties of pure FAPbI₃.

References

- 1. ossila.com [ossila.com]

- 2. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A formamidinium–methylammonium lead iodide perovskite single crystal exhibiting exceptional optoelectronic properties and long-term stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhancing the Luminance Efficiency of Formamidinium-Based Dion-Jacobson Perovskite Light-Emitting Diodes via Compositional Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High-Performance Photodiode-Type Photodetectors Based on Polycrystalline Formamidinium Lead Iodide Perovskite Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ultra-broadband Photodetectors Based on Formamidinium Lead Iodide Quantum Dots: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 14. Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. espublisher.com [espublisher.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. ossila.com [ossila.com]

Methodological & Application

Application Notes and Protocols for Formamidinium Iodide-Based Perovskite Solar Cell Fabrication

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the fabrication of formamidinium lead iodide (FAPbI₃)-based perovskite solar cells. These protocols are intended for research purposes and should be performed in a controlled laboratory environment, such as a nitrogen-filled glovebox, due to the sensitivity of the materials to ambient conditions.

Introduction

Formamidinium lead iodide (FAPbI₃) has emerged as a promising perovskite material for photovoltaic applications due to its favorable bandgap of approximately 1.48 eV, which allows for broader absorption of the solar spectrum compared to its methylammonium (B1206745) (MA) counterpart.[1] FAPbI₃ also exhibits enhanced thermal stability.[1] However, the fabrication of high-quality and stable FAPbI₃ films can be challenging due to the potential for phase instability, where the desired photoactive black α-phase can convert to a photo-inactive yellow δ-phase at room temperature.[1][2] The following protocols outline methods to produce stable and efficient FAPbI₃-based perovskite solar cells.

Materials and Reagents

A comprehensive list of materials and reagents required for the fabrication process is provided below.

| Material/Reagent | Supplier | Notes |

| Formamidinium Iodide (FAI) | Greatcell Solar, TCI | High purity is crucial. Can also be synthesized. |

| Lead (II) Iodide (PbI₂) | TCI, Sigma-Aldrich | Purity > 99.99% |

| Methylammonium Chloride (MACl) | Alfa Aesar | Optional additive for phase stabilization. |

| Cesium Iodide (CsI) | TCI, Sigma-Aldrich | Optional additive for stability and performance enhancement. |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous |

| Chlorobenzene (CB) | Sigma-Aldrich | Anhydrous, for anti-solvent wash. |

| Spiro-OMeTAD | Borun New Material Technology | Hole Transport Material (HTM). |

| 4-tert-butylpyridine (B128874) (tBP) | Sigma-Aldrich | Additive for Spiro-OMeTAD solution. |

| Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) | Sigma-Aldrich | Additive for Spiro-OMeTAD solution. |

| Tin (IV) oxide (SnO₂) nanoparticle ink | Alfa Aesar | For Electron Transport Layer (ETL). |

| FTO-coated glass substrates | Various | Substrate for the solar cell. |

Experimental Protocols

The fabrication process involves several key steps: substrate cleaning, deposition of the electron transport layer (ETL), perovskite layer deposition, hole transport layer (HTL) deposition, and finally, the deposition of the metal contact.

Substrate Cleaning

Proper cleaning of the FTO-coated glass substrates is critical for achieving high-performance devices.

-

Sequentially sonicate the FTO substrates in a solution of detergent (e.g., Hellmanex in deionized water), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone for 15 minutes immediately before depositing the ETL.

Electron Transport Layer (ETL) Deposition

A bilayer of ZnO and SnO₂ or a single layer of SnO₂ is commonly used as the ETL.[3][4]

-

Prepare a SnO₂ solution by diluting a commercial nanoparticle ink (e.g., 15 wt% in H₂O) with deionized water to a final concentration of 2.5 wt%.

-

Spin-coat the SnO₂ solution onto the cleaned FTO substrates at 3000 rpm for 30 seconds.

-

Anneal the substrates at 150°C for 30 minutes in ambient air.

Perovskite Precursor Solution Preparation

The composition of the perovskite precursor solution is a critical factor in determining the final device performance. Below are representative recipes. All precursor solutions should be prepared in a nitrogen-filled glovebox.

| Precursor Recipe | FAI (mg) | PbI₂ (mg) | MACl (mg) | CsI (mg) | DMF (µL) | DMSO (µL) | Molarity (PbI₂) | Reference |

| FAI only | 103.18 | 276.7 | - | - | 400 | 100 | 1.2 M | [5] |

| FAI with MACl | 206 | 553 | 16.2 - 44.6 | - | 800 | 200 | 1.2 M | [5] |

| FAI with CsI | 154.8 | 461 | - | 12 | 560 | - | ~1.5 M |

Protocol for Recipe 1 (FAI only):

-

Weigh 103.18 mg of FAI and 276.7 mg of PbI₂.

-

Add 400 µL of DMF and 100 µL of DMSO to the solids.

-

Stir the solution on a hotplate at 70°C for at least 30 minutes, or until the solids are fully dissolved, to form a clear yellow solution.[6]

-

Filter the solution through a 0.22 µm PTFE syringe filter before use.

Perovskite Film Deposition (One-Step Spin-Coating)

This process should be carried out in a nitrogen-filled glovebox.

-

Preheat the ETL-coated substrates on a hotplate inside the glovebox to the desired temperature (e.g., 85°C).[7]

-

Dispense a sufficient amount of the perovskite precursor solution (e.g., 40 µL) onto the substrate.

-

Spin-coat the solution using a two-step program. A representative program is:

-

Step 1: 1000 rpm for 10 seconds (ramp rate of 200 rpm/s).

-

Step 2: 5000 rpm for 30 seconds (ramp rate of 1000 rpm/s).

-

-

During the second step, at approximately 15 seconds before the end of the program, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.[5] This induces rapid crystallization and results in a uniform film.

-

Immediately transfer the substrate to a hotplate for annealing.

Table of Spin-Coating Parameters:

| Spin Speed (Step 1) | Duration (Step 1) | Spin Speed (Step 2) | Duration (Step 2) | Anti-solvent | Reference |

| 2000 rpm | - | - | - | - | [7] |

| 1000 rpm | 12 s | 5000 rpm | 27 s | Chlorobenzene | [8] |

| 3000 rpm | 30 s | - | - | - | [9] |

Annealing

Annealing is a crucial step for the formation of the crystalline perovskite phase.

-

Anneal the perovskite films at a specific temperature and for a set duration. The optimal conditions can vary depending on the exact precursor composition and desired film morphology.

-

After annealing, allow the films to cool down to room temperature inside the glovebox.

Table of Annealing Parameters:

| Annealing Temperature (°C) | Annealing Time (minutes) | Atmosphere | Reference |

| 170 | 10 | Air | [7] |

| 153 | 13-18 | - | [5] |

| 100 | 45-60 | - | [10] |

| 125 | 20 | N₂ | [11] |

| 150 | 10 | - | [8] |

Hole Transport Layer (HTL) Deposition

Spiro-OMeTAD is a commonly used HTL in high-efficiency perovskite solar cells.[12][13]

-

Prepare the Spiro-OMeTAD solution by dissolving 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.

-

Add 28.8 µL of 4-tert-butylpyridine and 17.5 µL of a Li-TFSI solution (520 mg/mL in acetonitrile) to the Spiro-OMeTAD solution.

-

Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 20 seconds.

-

Allow the films to oxidize overnight in a desiccator or in dry air to improve the conductivity of the HTL.

Metal Electrode Deposition

-

Define the active area of the solar cells using a shadow mask.

-

Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) via thermal evaporation at a rate of ~0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr).

Device Characterization

The performance of the fabricated perovskite solar cells should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²). Key parameters to measure include:

-

Current-Voltage (J-V) characteristics: To determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

External Quantum Efficiency (EQE): To determine the spectral response of the device.

-

Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To investigate charge carrier dynamics and recombination processes.[14]

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the perovskite film.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and grain structure of the perovskite film.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for fabricating FAPbI₃-based perovskite solar cells.

Caption: Overall fabrication workflow for FAPbI₃ perovskite solar cells.

Caption: Detailed workflow for the perovskite layer deposition and annealing.

References

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Effects of Annealing Time on Triple Cation Perovskite Films and Their Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Advanced Luminescence-Based Characterization Techniques For Perovskite Solar Cells [openresearch-repository.anu.edu.au]

Application Notes and Protocols for Spin Coating of Uniform Formamidinium Iodide Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-Step Spin Coating Protocol with Anti-Solvent Treatment

The one-step method involves the co-deposition of formamidinium iodide (FAI) and lead iodide (PbI2) from a single precursor solution. The introduction of an anti-solvent during the spin coating process is crucial for inducing rapid nucleation and promoting the growth of a dense and uniform perovskite film.

Experimental Protocol

-

Substrate Preparation:

-

Thoroughly clean the substrates (e.g., FTO-coated glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to use to ensure a hydrophilic surface.

-

-

Precursor Solution Preparation:

-

Prepare a 1.2 M to 1.35 M precursor solution by dissolving FAI and PbI2 in a 1:1 molar ratio in a co-solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2] A common volumetric ratio for DMF:DMSO is 4:1.[1][2]

-

To enhance film quality and stability, additives such as methylammonium (B1206745) chloride (MACl) can be incorporated into the precursor solution.[2]

-

Stir the solution at room temperature for at least 2 hours to ensure complete dissolution of the precursors.

-

-

Spin Coating and Anti-Solvent Dripping:

-

Dispense an adequate volume of the precursor solution (e.g., 100 µL) onto the center of the static substrate.

-

Initiate a two-step spin coating program:

-

First step: 1000-2000 rpm for 10 seconds (for initial spreading).

-

Second step: 4000-6000 rpm for 30-45 seconds (for film thinning and drying).

-

-

During the second step, typically 5-15 seconds before the end of the program, dispense a controlled volume (e.g., 100-200 µL) of an anti-solvent such as chlorobenzene (B131634) or toluene (B28343) onto the spinning substrate.[2][3]

-

-

Annealing:

-

Immediately transfer the substrate onto a preheated hotplate.

-

Anneal the film at a temperature between 150°C and 170°C for 10 to 18 minutes in a nitrogen-filled glovebox.[2][4] The annealing step is critical for the removal of residual solvents and for the crystallization of the perovskite film into the desired α-phase.[5][6]

-

Data Presentation: One-Step Spin Coating Parameters

| Parameter | Value | Reference |

| Precursor Concentration | 1.2 M - 1.35 M | [1][2] |

| Solvent System (v/v) | DMF:DMSO (4:1) | [1][2] |

| Spin Speed (Step 1) | 1000-2000 rpm | - |

| Spin Duration (Step 1) | 10 s | - |

| Spin Speed (Step 2) | 4000-6000 rpm | - |

| Spin Duration (Step 2) | 30-45 s | - |

| Anti-Solvent | Chlorobenzene, Toluene | [2][3] |

| Anti-Solvent Volume | 100-200 µL | [2] |

| Annealing Temperature | 150°C - 170°C | [2][4] |

| Annealing Duration | 10-18 min | [2][4] |

Two-Step Sequential Spin Coating Protocol

The two-step method involves the sequential deposition of a PbI2 layer followed by an FAI layer. This method offers better control over the film morphology and the perovskite conversion reaction.

Experimental Protocol

-

Substrate Preparation:

-

Follow the same substrate cleaning procedure as described in the one-step protocol.

-

-

PbI2 Layer Deposition:

-

FAI Layer Deposition and Conversion:

-

Annealing:

Data Presentation: Two-Step Spin Coating Parameters

| Parameter | Layer | Value | Reference |

| PbI2 Deposition | |||

| Precursor Solution | PbI2 in DMF | 0.46 g/mL | [4] |

| Spin Speed | 3000 rpm | [4] | |

| Spin Duration | 30 s | [4] | |

| Annealing Temperature | 70°C | [4] | |

| Annealing Duration | 10 min | [4] | |

| FAI Deposition | |||

| Precursor Solution | FAI in IPA, n-BuOH, or t-BuOH | 50 mg/mL | [4] |

| Spin Speed | 1500-2500 rpm | [4] | |

| Spin Duration | 15 s | [4] | |

| Final Annealing | |||

| Annealing Temperature | 170°C | [4][5] | |

| Annealing Duration | 10 min | [4][5] |

Key Experimental Characterization Protocols

X-Ray Diffraction (XRD): XRD is used to identify the crystal structure and phase purity of the fabricated FAI films. The characteristic diffraction peaks for the cubic α-FAPbI3 phase are expected around 14° and 28°.[3] The absence of a peak around 12.7°, corresponding to PbI2, indicates complete conversion in the two-step process.[5]

-

Methodology:

-

Mount the FAI film on the XRD sample holder.

-

Use a Cu Kα radiation source (λ = 1.5418 Å).

-

Scan the sample over a 2θ range of 10° to 50°.

-

Analyze the resulting diffraction pattern to identify the crystalline phases present.

-

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology, including grain size and uniformity of the perovskite film. Large, densely packed grains with few pinholes are desirable for high-performance devices.

-

Methodology:

-

Mount a small piece of the substrate with the FAI film onto an SEM stub using conductive carbon tape.

-

If the film is not sufficiently conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.

-

Image the surface of the film at various magnifications to observe the grain structure and identify any defects.

-

Visualization of Experimental Workflow and Parameter Relationships

Caption: Experimental workflow for the one-step spin coating of this compound films.

Caption: Influence of spin coating parameters on FAI film properties.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anisotropic δ-to-α Phase Transition in Formamidinium Lead Iodide Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent-Morphology Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Two-Step Sequential Deposition of FAPbI3 Perovskite Solar Cells

For Researchers, Scientists, and Professionals in Solar Cell Development

This document provides detailed application notes and experimental protocols for the fabrication of formamidinium lead iodide (FAPbI3) perovskite solar cells using the two-step sequential deposition method. This technique is known for offering better control over perovskite film morphology and crystallinity, which are critical for achieving high-power conversion efficiencies.[1][2]

Overview of the Two-Step Sequential Deposition Method

The two-step sequential deposition method involves the deposition of lead iodide (PbI2) followed by its conversion to the FAPbI3 perovskite phase through a reaction with formamidinium iodide (FAI). This approach allows for independent optimization of the PbI2 layer before the introduction of the organic cation, leading to more uniform and higher-quality perovskite films compared to the one-step method.[1] The general process consists of depositing a PbI2 film onto a substrate, which is then exposed to a solution of FAI, followed by a thermal annealing step to facilitate the complete conversion to the α-FAPbI3 phase.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for the two-step sequential deposition of FAPbI3 perovskite films.

Caption: Workflow for FAPbI3 solar cell fabrication via the two-step method.

Detailed Experimental Protocols

Substrate Cleaning

Proper cleaning of the transparent conductive oxide (TCO) coated glass substrates (e.g., FTO or ITO) is crucial for ensuring good film adhesion and device performance.

-

Sequentially sonicate the substrates in a solution of detergent (e.g., Hellmanex), deionized (DI) water, acetone, and isopropanol (B130326) (IPA) for 15 minutes each.

-

Dry the substrates using a nitrogen gun.

-

Treat the substrates with UV-Ozone for 15 minutes immediately before depositing the subsequent layers to remove any remaining organic residues and improve the surface wettability.[3]

Precursor Solution Preparation

Lead Iodide (PbI2) Solution:

-

Dissolve PbI2 in a solvent mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). A common ratio is 9:1 (v/v).[4]

-

The concentration of PbI2 can be varied, but a typical starting point is 1.3 M.[4]

-

Stir the solution on a hotplate at approximately 70°C overnight to ensure complete dissolution.[3]

This compound (FAI) Solution:

-

Dissolve FAI in a suitable alcohol solvent such as isopropanol (IPA), n-butanol (n-BuOH), or tert-butanol (B103910) (t-BuOH).[3]

-

A typical concentration for the FAI solution is in the range of 20-50 mg/mL.[3][4]

-

Stir the solution at room temperature until the FAI is fully dissolved.

Two-Step Perovskite Film Deposition

Step 1: PbI2 Film Deposition

-

Transfer the cleaned substrates into a nitrogen-filled glovebox.

-

Pre-heat the substrates to a desired temperature if the protocol requires it (e.g., 70°C).[5]

-

Deposit the PbI2 solution onto the substrate and spin-coat. A typical spin-coating program is a two-step process: a low-speed step (e.g., 1500 rpm for 10s) to spread the solution, followed by a high-speed step (e.g., 3000 rpm for 30s) to achieve the desired thickness.[3]

-

Anneal the PbI2-coated substrate on a hotplate. A common condition is 70°C for 10 minutes.[3] This step helps to remove residual solvent and form a stable PbI2 film.

Step 2: FAI Conversion

-

Allow the PbI2-coated substrate to cool to room temperature.

-

Deposit the FAI solution onto the PbI2 film and spin-coat. The spin-coating parameters for this step can influence the conversion process and final film morphology. A typical program might be 1500-2500 rpm for 15-30 seconds.[3]

-

Alternatively, the conversion can be performed by dipping the PbI2-coated substrate into the FAI solution for a specific duration.[1]

Post-Deposition Annealing

-

Immediately after the FAI deposition, transfer the substrate to a hotplate for thermal annealing.

-

A high-temperature annealing step is crucial for the complete conversion of PbI2 and FAI into the desired α-FAPbI3 phase.[1] A commonly used annealing temperature is 170°C for 10 minutes.[3]

Data Presentation: Deposition Parameters and Device Performance

The following tables summarize key experimental parameters and the resulting photovoltaic performance from various studies employing the two-step sequential deposition method for FAPbI3-based solar cells.

Table 1: PbI2 Deposition Parameters

| PbI2 Concentration | Solvent (v/v ratio) | Spin-Coating Parameters | Annealing | Reference |

| 0.46 g/mL | DMF | 3000 rpm for 30 s | 70°C for 10 min | [3] |

| 1.3 M | DMF:DMSO (9:1) | 2000 rpm for 30 s | 70°C for 1 min | [4] |

Table 2: FAI Conversion Parameters and Resulting Device Performance

| FAI Concentration | Solvent | Spin-Coating/Dipping Parameters | Perovskite Annealing | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |

| 50 mg/mL | IPA | 1500-2500 rpm for 15 s | 170°C for 10 min | - | - | - | - | [3] |

| 20 mg/mL | IPA | Dipping | 150°C | - | - | - | - | [1][4] |

| - | - | - | - | 22.07 | - | - | - | [6] |

| - | - | - | - | 17 | - | - | - | [7] |

Note: Dashes (-) indicate that the specific data was not provided in the cited source.

Factors Influencing Film Quality and Device Performance

Several factors in the two-step deposition process can significantly impact the final quality of the FAPbI3 film and the overall performance of the solar cell.

-

PbI2 Film Morphology: The porosity and grain structure of the initial PbI2 film are critical for ensuring complete and uniform infiltration of the FAI solution.[6] Additives such as PbCl2 can be introduced to the PbI2 precursor to create a more porous film, facilitating better organic salt infiltration.[6]

-

FAI Solvent Choice: The solvent used for the FAI solution can influence the grain size of the resulting perovskite film. For instance, using tert-butanol has been shown to produce larger grain sizes (up to several micrometers) compared to isopropanol or n-butanol.[3][8]

-

Annealing Conditions: The annealing temperature and duration are crucial for driving the phase transition to the desired black α-FAPbI3 phase and removing any residual solvents. Insufficient annealing can lead to the formation of the undesirable yellow δ-FAPbI3 phase.

Logical Relationships in Process Optimization

The optimization of the two-step deposition process involves balancing several interconnected parameters. The following diagram illustrates these relationships.

Caption: Interdependencies in optimizing the two-step deposition process.

References